molecular formula C8H9FN2O B3308541 2-amino-N-(3-fluorophenyl)acetamide CAS No. 938338-32-0

2-amino-N-(3-fluorophenyl)acetamide

Cat. No.: B3308541
CAS No.: 938338-32-0
M. Wt: 168.17 g/mol
InChI Key: YOMZAZVCZRABSL-UHFFFAOYSA-N
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Description

2-Amino-N-(3-fluorophenyl)acetamide is a fluorinated acetamide derivative characterized by a primary amine group at the α-position of the acetamide backbone and a 3-fluorophenyl substituent (Fig. 1). Its molecular formula is C₈H₈FN₂O, with a molecular weight of 180.16 g/mol. The fluorine atom at the meta position of the phenyl ring significantly influences its electronic properties, enhancing lipophilicity and metabolic stability compared to non-halogenated analogs .

This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting cancer and neurological disorders. Its structural flexibility allows for modifications at the amino group or phenyl ring, enabling optimization for specific biological activities .

Properties

IUPAC Name

2-amino-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c9-6-2-1-3-7(4-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMZAZVCZRABSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938338-32-0
Record name 2-amino-N-(3-fluorophenyl)acetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-fluorophenyl)acetamide typically involves the reaction of 3-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted acetamides .

Scientific Research Applications

2-amino-N-(3-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 3-Fluorophenyl, α-amino C₈H₈FN₂O 180.16 Enhanced lipophilicity (logP ~1.2); moderate solubility in polar solvents
2-Amino-N-(2-bromo-4,6-difluorophenyl)acetamide 2-Bromo, 4,6-difluorophenyl C₈H₇BrF₂N₂O 281.06 Higher molecular weight; increased halogen bonding potential
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 3-Chloro-4-fluorophenyl, naphthyl C₁₈H₁₃ClFNO 319.76 Extended aromatic system; dihedral angle (60.5°) reduces crystallinity
2-Amino-N-(2-nitrophenyl)acetamide 2-Nitrophenyl C₈H₉N₃O₃ 195.18 Electron-withdrawing nitro group lowers pKa (~6.8); redox-sensitive
Glycinexylidide (2-Amino-N-(2,6-dimethylphenyl)acetamide) 2,6-Dimethylphenyl C₁₀H₁₄N₂O 178.23 Steric hindrance from methyl groups; local anesthetic metabolite

Key Observations:

  • Halogenation Effects: Fluorine and chlorine substituents improve metabolic stability and membrane permeability compared to non-halogenated analogs (e.g., 2-amino-N-(2-nitrophenyl)acetamide) .
  • Aromatic Extensions : The naphthyl group in N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide increases π-π stacking interactions but reduces aqueous solubility .
  • Steric and Electronic Modifications : Methyl groups in glycinexylidide enhance steric bulk, limiting rotational freedom and improving binding to hydrophobic protein pockets .

Key Insights:

  • Fluorophenyl vs. Thiadiazole Hybrids: The thiadiazole derivative (compound 63) shows superior cytotoxicity compared to this compound, likely due to additional hydrogen-bonding interactions with target proteins .
  • Therapeutic Applications : Glycinexylidide’s methyl groups confer local anesthetic properties, whereas midodrine’s dimethoxy groups enable central nervous system penetration for vasopressor effects .

Biological Activity

2-Amino-N-(3-fluorophenyl)acetamide is an organic compound with the molecular formula C₈H₉FN₂O and a molecular weight of 168.17 g/mol. It features an amino group and a meta-fluorinated phenyl ring, which significantly influences its chemical properties and biological activities. This compound is primarily studied for its potential in drug synthesis, particularly as a building block for histone deacetylase (HDAC) inhibitors, which have implications in cancer therapy.

The biological activity of this compound involves its interaction with various molecular targets. It can bind to enzymes or receptors, altering their activity and leading to diverse biological effects. The specific pathways and targets are under ongoing investigation, but notable activities include:

  • Histone Deacetylase Inhibition : The compound shows promise in modulating gene expression by affecting histone acetylation status, which plays a critical role in cancer cell proliferation and survival pathways.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity, although detailed mechanisms remain to be elucidated.

Structure-Activity Relationship (SAR)

The structural features of this compound contribute to its biological activity. The position of the fluorine atom at the meta position enhances lipophilicity and bioavailability, making it a favorable candidate for drug development. Comparative studies with similar compounds reveal that variations in substituents can lead to significant differences in pharmacological outcomes.

Compound NameStructural FeaturesUnique Aspects
2-Amino-N-(4-fluorophenyl)acetamideFluorine at the para positionDifferent reactivity due to the position of fluorine
2-Amino-N-(3-chlorophenyl)acetamideChlorine instead of fluorineAltered electronic properties due to chlorine
2-Amino-N-(3-bromophenyl)acetamideBromine instead of fluorineIncreased steric hindrance compared to fluorine

Research Findings

Recent studies have highlighted the compound's potential as an intermediate in synthesizing more complex organic molecules with anticancer properties. For instance, a study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against various cancer cell lines, including:

  • T-47D Breast Cancer : % inhibition of 90.47%
  • SK-MEL-5 Melanoma : % inhibition of 84.32%
  • MDA-MB-468 Breast Cancer : % inhibition of 84.83% .

These findings suggest that modifications to the compound can enhance its efficacy against specific cancer types.

Case Studies

  • Histone Deacetylase Inhibitors : Research has focused on developing HDAC inhibitors based on the structure of this compound. These inhibitors have shown promising results in preclinical models, indicating potential therapeutic applications in oncology.
  • Antimicrobial Activity : A comparative analysis of various derivatives revealed that certain modifications could enhance antimicrobial potency, making them suitable candidates for further exploration in infectious disease treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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